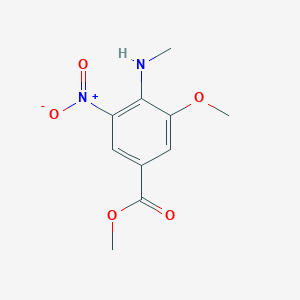

Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate

Description

Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate (CAS: 1549812-20-5) is a nitroaromatic ester characterized by a benzene ring substituted with a methoxy group (-OCH₃) at position 3, a methylamino group (-NHCH₃) at position 4, and a nitro group (-NO₂) at position 3. The methyl ester (-COOCH₃) at position 1 enhances its solubility in organic solvents. This compound is light-sensitive and requires storage at 2–8°C in dark conditions to maintain stability .

Properties

IUPAC Name |

methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-11-9-7(12(14)15)4-6(10(13)17-3)5-8(9)16-2/h4-5,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRXEGUDDPQTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1OC)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, including:

- Nitration : The introduction of nitro groups into organic compounds.

- Reduction : Converting nitro groups into amines using reducing agents.

- Substitution Reactions : Participating in esterification or etherification processes.

Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in pharmacology:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro, indicating its potential use in treating inflammatory disorders.

- Antioxidant Activity : Experimental data suggest that it effectively scavenges free radicals, highlighting its role as an antioxidant.

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications:

- Anticancer Potential : Research has indicated that this compound can inhibit the proliferation of cancer cells, particularly prostate cancer cells, by targeting key signaling pathways such as Akt/NFκB, which are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potential of this compound:

| Study Focus | Findings |

|---|---|

| Inhibition of Cancer Cell Growth | Demonstrated inhibition of LNCaP prostate cancer cells by downregulating phosphorylated Akt levels. |

| Anti-inflammatory Effects | Reduced levels of inflammatory markers in vitro, suggesting potential applications in treating inflammatory disorders. |

| Antioxidant Activity | Effectively scavenged free radicals and reduced oxidative stress in cellular models. |

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Antioxidant | Scavenges free radicals | |

| Anticancer | Inhibits cancer cell proliferation |

Mechanism of Action

The mechanism by which Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The nitro group can interact with biological molecules, leading to the formation of reactive intermediates.

Pathways Involved: The compound may inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogs with Functional Group Variations

The following table compares Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate with structurally related nitrobenzoate derivatives:

Key Observations :

- Electron-Withdrawing Effects: The nitro group (-NO₂) at position 5 is common across all analogs, directing electrophilic substitution reactions to specific positions on the aromatic ring.

- Solubility : The methyl ester group improves organic solubility compared to the carboxylic acid derivative (4-hydroxy-3-methoxy-5-nitrobenzoic acid) .

Biological Activity

Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

- Molecular Weight : 240.21 g/mol

- CAS Number : 1549812-20-5

- Structure : The compound features a methoxy group, a nitro group, and a methylamino group, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves the following mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, potentially altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing cellular processes .

- Receptor Modulation : It is hypothesized that this compound could modulate receptor activity, affecting signaling pathways related to inflammation and cancer progression.

Biological Activity

The compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been evaluated for its effects on breast cancer cell lines, indicating potential apoptosis-inducing capabilities at certain concentrations .

- Antimicrobial Effects : There is evidence suggesting that derivatives of compounds with similar structures exhibit antimicrobial activity, which may extend to this compound .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been a subject of interest, particularly in conditions like ulcerative colitis and asthma .

Case Study 1: Antitumor Efficacy

In a study focusing on the anticancer properties of similar compounds, it was found that certain derivatives could inhibit microtubule assembly in cancer cells. This suggests that this compound may also disrupt cellular structures critical for cancer cell proliferation .

Case Study 2: Enzyme Interaction

Research has demonstrated that compounds with nitro groups can act as enzyme inhibitors. This compound's nitro group is likely to undergo reduction in biological systems, forming reactive species that could inhibit specific enzymes involved in metabolic pathways .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Nitration

One common method involves the nitration of methyl 3-methoxybenzoate using a nitrating agent such as nitric acid in the presence of sulfuric acid. This reaction introduces the nitro group at the 5-position of the aromatic ring, yielding methyl 3-methoxy-5-nitrobenzoate.

Amination

Following nitration, methyl 3-methoxy-5-nitrobenzoate can be reacted with methylamine to introduce the methylamino group at the 4-position. The reaction conditions typically include heating under reflux in a suitable solvent, ensuring high yields and purity of the final product .

Esterification

The final step often involves esterification to form the desired compound. This can be achieved by reacting the intermediate with methanol in the presence of an acid catalyst, leading to the formation of this compound.

-

Chemical Properties and Reactions

This compound exhibits various chemical properties that allow it to participate in numerous reactions typical of aromatic compounds.

Electrophilic Aromatic Substitution

Due to the presence of electron-donating groups (methoxy and methylamino) and electron-withdrawing groups (nitro), this compound is susceptible to electrophilic aromatic substitution reactions. Possible substitutions include:

-

Halogenation : Reaction with halogens (e.g., bromine) can occur under acidic conditions.

-

Sulfonation : Treatment with sulfuric acid can introduce sulfonyl groups.

Reduction Reactions

The nitro group can be reduced to an amine using reducing agents such as palladium on carbon or Raney nickel under hydrogen gas pressure, leading to derivatives that may have enhanced biological activity .

-

Research Findings

Recent studies have focused on the biological activities and synthetic methodologies involving this compound. Notably:

-

Pharmacological Applications : Research indicates potential use in drug development due to its structural similarity to known bioactive compounds .

-

Synthetic Efficiency : New synthetic routes have been developed that improve yield and reduce environmental impact, emphasizing greener chemistry practices .

This compound is a versatile compound with significant implications in both synthetic chemistry and pharmaceutical applications. Its ability to undergo various chemical reactions makes it a valuable target for further research and development.

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Methyl 3-methoxy-5-nitrobenzoate |

| Amination | Methylamine, heat | This compound |

| Esterification | Methanol, acid catalyst | This compound |

| Reduction | Pd/C or Raney Ni under H₂ | Methyl 3-methoxy-4-amino-5-nitrobenzoate |

This article provides a comprehensive overview of the chemical reactions associated with this compound, highlighting its synthesis methods, chemical properties, and research findings relevant to its applications in science and industry.

Preparation Methods

Directing Effects and Substituent Compatibility

-

Methoxy Group (–OCH₃) : As a strong electron-donating group, it directs electrophilic substitution to the ortho and para positions.

-

Nitro Group (–NO₂) : A meta-directing, electron-withdrawing group that deactivates the ring, complicating subsequent substitutions.

-

Methylamino Group (–NHCH₃) : Electron-donating but prone to oxidation; typically introduced via reduction of a nitro group or protected during nitration.

These properties suggest a synthetic sequence beginning with methoxylation, followed by nitration, and concluding with methylation of an intermediate amine.

Proposed Synthetic Routes

Step 1: Synthesis of Methyl 3-Methoxy-5-Nitrobenzoate

Step 2: Reduction of Nitro to Amino Group

Step 3: Methylation of Amino Group

-

Deprotection : Hydrolysis (HCl/EtOH) to remove acetyl, yielding methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate.

Challenges :

-

Over-methylation risk at the methoxy oxygen.

-

Nitro group reduction may require careful stoichiometry to avoid over-reduction.

Comparative Analysis of Nitration Methods

Continuous flow nitration emerges as superior for industrial applications, aligning with green chemistry principles.

Methylation Strategies for Amino Group Installation

Reductive Amination vs. Direct Alkylation

-

Reductive Amination :

-

Direct Alkylation :

Purification and Characterization

Recrystallization Optimization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.21 (s, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.87 (s, 3H, COOCH₃), 2.98 (s, 3H, NHCH₃).

-

Industrial Feasibility and Environmental Impact

Adopting continuous flow technology reduces waste acid generation by 40–50% compared to batch processes. Life-cycle assessments highlight:

Q & A

Basic: What are the optimal synthetic routes and purification strategies for Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:

- Nitration : Introduce the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration .

- Methylamination : React 4-amino derivatives with methylating agents (e.g., methyl iodide) in the presence of a base (K₂CO₃) in DMF at 60–80°C .

- Esterification : Use methanol and a catalytic acid (H₂SO₄) for ester group formation .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>97%). Monitor via TLC (Rf ~0.4 in EtOAc/hexane 1:1) and confirm by HPLC (C18 column, UV detection at 254 nm) .

Basic: How should researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

- Storage : Store at 2–8°C in amber vials to prevent photodegradation of the nitro and methoxy groups. Desiccate to avoid hydrolysis of the ester moiety .

- Stability Testing : Periodically analyze samples via HPLC to detect degradation products (e.g., free carboxylic acid from ester hydrolysis). Accelerated stability studies (40°C/75% RH for 1 month) can predict shelf life .

Advanced: What spectroscopic and crystallographic techniques best resolve structural ambiguities in this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions:

- X-ray Crystallography : Use ORTEP-3 for Windows to model molecular geometry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves steric effects between methylamino and methoxy groups .

- IR : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and ester (1720 cm⁻¹, C=O) functionalities .

Advanced: How can computational methods predict reactivity in nucleophilic substitution or reduction reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. Predict nitro group reduction (e.g., H₂/Pd-C) or methylamino group alkylation .

- Retrosynthetic Analysis : Tools like Reaxys or Pistachio identify feasible routes by analogy to nitrobenzoate derivatives (e.g., selective reduction of nitro to amine without ester cleavage) .

Advanced: How to address contradictory yields in nitro group introduction for similar benzoate esters?

Methodological Answer:

- Design of Experiments (DOE) : Vary nitration parameters (acid ratio, temperature) and analyze via ANOVA. For example, a 2³ factorial design (HNO₃ concentration, reaction time, temperature) identifies optimal conditions .

- Byproduct Analysis : Use LC-MS to detect dinitro or ring-oxidized impurities. Adjust stoichiometry (e.g., 1.1 equiv HNO₃) to suppress over-nitration .

Advanced: What mechanistic insights explain the pH-dependent stability of the nitro and ester groups?

Methodological Answer:

- Kinetic Studies : Perform hydrolysis experiments at pH 1–13 (37°C). Monitor ester degradation via UV-Vis (loss of absorbance at 260 nm) and nitro group reduction via cyclic voltammetry .

- Hammett Analysis : Compare substituent effects (σ values for -OCH₃, -NHCH₃) on hydrolysis rates. The electron-donating methoxy group stabilizes the ester under acidic conditions but accelerates nitro reduction in basic media .

Advanced: How does steric hindrance influence the compound’s biological activity in medicinal chemistry applications?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., nitroreductases). The methylamino group’s steric bulk may hinder binding in active sites, requiring structural analogs (e.g., replacing -NHCH₃ with -NH₂) .

- SAR Studies : Synthesize derivatives (e.g., 4-ethylamino or 4-dimethylamino) and assay for antibacterial activity (MIC against S. aureus). Correlate activity with LogP (HPLC-derived) to assess membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.